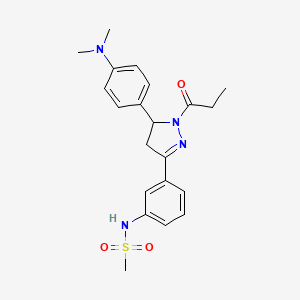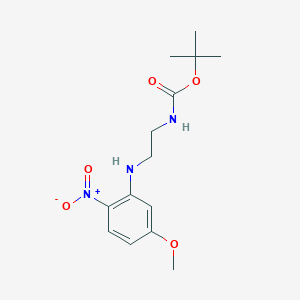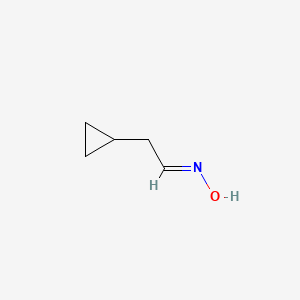![molecular formula C16H19NO2 B2460953 N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide CAS No. 2411264-59-8](/img/structure/B2460953.png)
N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide is a chemical compound with the molecular formula C15H17NO2. It is also known as O-4394 or JDTic, and is a selective antagonist of the kappa-opioid receptor. This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of addiction, depression, and anxiety.
Mécanisme D'action
The mechanism of action of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide is through its selective antagonism of the kappa-opioid receptor. This receptor is involved in the regulation of pain perception, mood, and addiction. By blocking the activity of this receptor, N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide may help to reduce drug cravings and withdrawal symptoms, as well as improve mood.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide has a number of biochemical and physiological effects. It has been shown to decrease drug-seeking behavior in animal models of addiction, as well as reduce anxiety and depression-like behaviors. It has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide is its selectivity for the kappa-opioid receptor. This makes it a useful tool for studying the role of this receptor in addiction, mood, and pain regulation. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide. One area of interest is its potential use in the treatment of addiction to drugs such as cocaine and opioids. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of depression and anxiety, as well as other psychiatric disorders. Finally, there is interest in developing more potent and selective kappa-opioid receptor antagonists based on the structure of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide.
Méthodes De Synthèse
The synthesis of N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide involves a multi-step process. The first step is the preparation of 3-(phenylmethyl)oxolane-2,4-dione, which is then reacted with butyn-2-amine to yield N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-ynamide. This synthetic method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-[2-(Oxolan-3-yl)-1-phenylethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to be a selective kappa-opioid receptor antagonist, which makes it a promising candidate for the treatment of addiction to drugs such as cocaine and opioids. It has also been investigated for its potential use in the treatment of depression and anxiety.
Propriétés
IUPAC Name |
N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-16(18)17-15(11-13-9-10-19-12-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,9-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOGUSUUCLDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1CCOC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-(2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)-5-(4-phenylpiperazine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B2460874.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2460879.png)
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2460880.png)
methanone](/img/structure/B2460882.png)
![N-[(3-chlorophenyl)(cyano)methyl]-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2460883.png)

![N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2460888.png)
![N-Methyl-1-pyrazin-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine](/img/structure/B2460889.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2460892.png)
![N-(2-cyanoethyl)-N-ethyl-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2460893.png)